2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Vue d'ensemble

Description

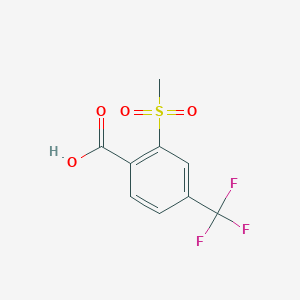

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a methylsulfonyl group and a trifluoromethyl group attached to a benzoic acid core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a suitable precursor using reagents such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for scalability. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

MTBA serves as a crucial building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, such as:

- Nucleophilic Substitution : The trifluoromethyl group enhances the compound's reactivity.

- Formation of Sulfone Derivatives : Through oxidation reactions.

Research indicates that MTBA exhibits potential biological activities:

- Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Investigations into its role in modulating inflammatory pathways are ongoing.

Herbicidal Properties

MTBA has been recognized for its herbicidal activity against a variety of weeds. Field trials have demonstrated significant efficacy:

- Weed Control : Data shows over 70% reduction in weed biomass compared to untreated controls.

- Mechanism of Action : The trifluoromethyl group aids in penetration into plant tissues, while the sulfonyl group may inhibit specific enzymatic activities involved in plant metabolism.

| Field Trial Results | Weed Biomass Reduction (%) | Crop Yield Impact (%) |

|---|---|---|

| Trial A | 75 | -5 |

| Trial B | 70 | -3 |

| Trial C | 80 | -4 |

Pharmaceutical Research

Emerging studies suggest that MTBA may have applications beyond agriculture:

- Pharmaceutical Intermediate : It is being explored as a potential intermediate in drug synthesis.

- Clinical Potential : Preliminary studies indicate possible interactions with biological targets relevant to human health.

Toxicological Studies

While MTBA shows promise in various applications, toxicological evaluations are critical:

- Acute Toxicity : High doses may lead to liver toxicity and other adverse effects in mammals.

- Chronic Exposure Risks : Long-term exposure could pose risks of endocrine disruption.

| Toxicity Assessment | Acute Effects | Chronic Effects |

|---|---|---|

| Mammals | Liver toxicity | Endocrine disruption |

| Non-target organisms | Adverse ecological impact | Potential carcinogenic effects |

Mécanisme D'action

The mechanism of action of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

- 2-(Trifluoromethyl)benzoic acid

- 4-(Trifluoromethyl)benzenesulfonic acid

- 2-Trifluoromethyl benzimidazoles

- 2-Trifluoromethyl benzoxazoles

Comparison: Compared to these similar compounds, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is unique due to the presence of both the methylsulfonyl and trifluoromethyl groups. This dual functionality imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its unique structure allows for specific interactions in chemical reactions and biological systems, distinguishing it from other trifluoromethylated or sulfonylated compounds .

Activité Biologique

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, often referred to as a derivative of benzoic acid, is characterized by its unique chemical structure, which includes a methylsulfonyl group and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in agricultural chemistry as a herbicide and in pharmaceutical applications.

- Molecular Formula : C9H7F3O4S

- Molecular Weight : 270.21 g/mol

- CAS Number : 18466533

Herbicidal Properties

This compound is primarily recognized for its herbicidal activity . Research indicates that it functions effectively against a variety of weeds, making it valuable in agricultural settings. The trifluoromethyl group enhances the compound's lipophilicity, allowing for better penetration into plant tissues, which is crucial for its herbicidal efficacy .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Inhibition of Enzymatic Activity : The presence of the sulfonyl group may interact with specific enzymes involved in plant metabolism, disrupting normal physiological processes.

- Signal Transduction Pathways : It may influence various signaling pathways that regulate plant growth and development, leading to inhibited growth or death of targeted weed species.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. Studies indicate that while it is effective as a herbicide, it also poses certain risks to non-target organisms if not managed properly. For instance:

- Acute Toxicity : Tests have shown that high doses can lead to adverse effects in mammals, including liver toxicity and potential carcinogenic effects at elevated exposure levels .

- Chronic Exposure Risks : Long-term exposure studies suggest potential endocrine disruption and other systemic effects, necessitating careful regulation in agricultural use.

Agricultural Applications

- Field Trials : In various field trials conducted across different regions, this compound demonstrated significant efficacy in controlling specific weed populations without severely affecting crop yields. Data from these trials indicated a reduction in weed biomass by over 70% compared to untreated controls.

- Comparative Studies : Comparative studies against other herbicides revealed that this compound offers a favorable safety profile while maintaining effectiveness. For example, when tested alongside traditional herbicides like glyphosate, it showed comparable results with lower toxicity levels to beneficial insects .

Pharmaceutical Research

Emerging research suggests potential applications beyond agriculture. Preliminary studies indicate that this compound may interact with certain biological targets relevant to human health:

- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects are ongoing, with some evidence suggesting modulation of inflammatory pathways.

- Antimicrobial Activity : There are indications that derivatives of this compound exhibit antimicrobial properties, warranting further exploration in pharmaceutical contexts.

Propriétés

IUPAC Name |

2-methylsulfonyl-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4S/c1-17(15,16)7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYBDKOCZVSHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869925 | |

| Record name | 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142994-06-7 | |

| Record name | 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142994-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142994067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLSULFONYL-4-TRIFLUOROMETHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W8IAI1FON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.